molecular formula C19H21N5O2S B6439779 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylthiophene-2-carbonyl)pyrrolidine CAS No. 2548982-67-6

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylthiophene-2-carbonyl)pyrrolidine

Cat. No. B6439779
CAS RN: 2548982-67-6
M. Wt: 383.5 g/mol
InChI Key: SGSXOIVJQFXFOG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a thiophene ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the triazolo[4,3-b]pyridazine ring and sulfur in the thiophene ring could potentially allow for interesting interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the triazole ring can participate in reactions with electrophiles, and the thiophene ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the polar triazole ring could impact the solubility of the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The presence of multiple heterocycles could allow for interactions with a variety of biological targets .

Future Directions

Future research could involve exploring the biological activity of the compound, optimizing the synthesis, and investigating the mechanism of action .

properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-8-15(27-11-12)19(25)23-7-6-13(9-23)10-26-17-5-4-16-20-21-18(14-2-3-14)24(16)22-17/h4-5,8,11,13-14H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSXOIVJQFXFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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